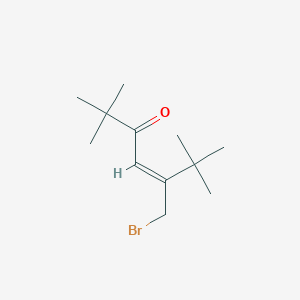
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is an organic compound characterized by a bromomethyl group attached to a heptenone backbone. This compound is notable for its unique structure, which includes a bromine atom, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 2,2,6,6-tetramethylhept-4-en-3-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in an inert solvent like carbon tetrachloride or cyclohexane .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Alcohols or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(bromomethyl)-2,5-dimethylhepta-2,4-diene
- (E)-2-(2-bromomethylphenyl)-2-methoxylimidomethyl acetate
- (E)-2-(2’-bromomethyl)phenyl-3-methoxy-methyl acrylate
Uniqueness
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its specific structure, which includes a bromomethyl group on a heptenone backbone. This structure imparts distinct reactivity and makes it suitable for specific synthetic applications that similar compounds may not be able to achieve .
Properties
Molecular Formula |
C12H21BrO |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/C12H21BrO/c1-11(2,3)9(8-13)7-10(14)12(4,5)6/h7H,8H2,1-6H3/b9-7- |
InChI Key |
ZTUSHYHWUWWBCU-CLFYSBASSA-N |
Isomeric SMILES |
CC(C)(C)/C(=C\C(=O)C(C)(C)C)/CBr |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















